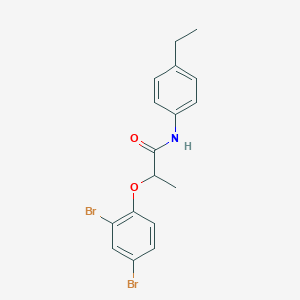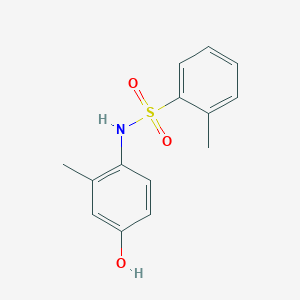
2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide, commonly known as 'Bromochloroacetic acid', is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research purposes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide is not fully understood. However, it is known to interact with various cellular pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation. It has also been found to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. It has also been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide in lab experiments is its relatively simple synthesis method. It can also be easily modified to create derivatives with different properties. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide. One area of interest is its potential as a treatment for various diseases, including cancer and diabetes. Another area of research is the development of new drugs based on its structure. Finally, further studies are needed to fully understand its mechanism of action and its effects on different cellular pathways.
Conclusion:
In conclusion, 2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide is a promising compound with a wide range of scientific research applications. Its simple synthesis method, wide range of biochemical and physiological effects, and potential as a treatment for various diseases make it an attractive candidate for further research. Future studies should focus on fully understanding its mechanism of action and exploring its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide involves the reaction of 2,4-dibromophenol with 4-ethylphenylamine in the presence of a catalyst. The resulting product is then treated with chloroacetyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide has a wide range of scientific research applications. It has been found to be effective in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
properties
Molecular Formula |
C17H17Br2NO2 |
|---|---|
Molecular Weight |
427.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-3-12-4-7-14(8-5-12)20-17(21)11(2)22-16-9-6-13(18)10-15(16)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
VGAGNKVFIWGXNF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)









![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)